molecular formula C13H16O3 B12597968 (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol CAS No. 646520-62-9

(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol

Cat. No.: B12597968
CAS No.: 646520-62-9
M. Wt: 220.26 g/mol
InChI Key: OPFGZUFDGCEXQI-LBPRGKRZSA-N
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Description

(2S)-1-[(4-Methoxyphenyl)methoxy]pent-4-yn-2-ol is a chiral secondary alcohol characterized by a pent-4-yn-2-ol backbone substituted with a (4-methoxyphenyl)methoxy group at the C1 position.

Synthesis routes for related compounds suggest that (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol could be synthesized via alkynylation or etherification strategies, as seen in the preparation of 1-Methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene (80% yield) using methanol and propargyl alcohols under acidic conditions .

Properties

CAS No.

646520-62-9

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol

InChI

InChI=1S/C13H16O3/c1-3-4-12(14)10-16-9-11-5-7-13(15-2)8-6-11/h1,5-8,12,14H,4,9-10H2,2H3/t12-/m0/s1

InChI Key

OPFGZUFDGCEXQI-LBPRGKRZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC[C@H](CC#C)O

Canonical SMILES

COC1=CC=C(C=C1)COCC(CC#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of pent-4-yn-2-ol, followed by the introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to streamline the production.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the alkyne and hydroxyl groups can form hydrogen bonds or participate in covalent bonding with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Methoxyphenyl Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Bioactivity/Properties Reference
(2S)-1-[(4-Methoxyphenyl)methoxy]pent-4-yn-2-ol Chiral C2 (S), pent-4-yn-2-ol, 4-methoxyphenylmethoxy Limited direct data; inferred roles in stereoselective synthesis or enzyme modulation
1-Methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene Non-chiral, hept-2-yn-1-ol, dual methoxy groups Synthetic intermediate; 80% yield via acid-catalyzed etherification
(E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) Chalcone, 4-methoxyphenyl-B ring, iodine at meta-A IC50 = 13.82 μM (enzyme inhibition)
(S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-4-(5-(pyrenylethynyl)indolyl)butan-2-ol (9) Chiral C2 (S), pyrenylethynyl-indole, trityl-like protection High thermal stability; used in nucleic acid synthesis
Key Observations:
  • Methoxy Positioning and Bioactivity : Methoxy groups at the para position of aromatic rings (e.g., in chalcone 2h) correlate with reduced enzyme inhibitory activity compared to hydroxyl or halogen substituents. For example, replacing bromine (2j, IC50 = 4.703 μM) with methoxy (2p, IC50 = 70.79 μM) significantly lowers potency, likely due to decreased electronegativity and steric effects .
  • Stereochemical Influence : The S-configuration at C2 in the target compound may enhance binding specificity in chiral environments, analogous to MPA esters in NMR-based stereochemical analysis .

Functional Group Modifications and Activity Trends

  • Propargyl Ethers : Propargyl groups (e.g., in and ) enhance reactivity in click chemistry or cross-coupling reactions. The target compound’s pent-4-yn-2-ol backbone could serve as a precursor for such applications.
  • Ether vs. Ester Linkages : Ether-linked methoxyphenyl groups (as in the target compound) generally offer greater metabolic stability compared to ester-linked analogs, which are prone to hydrolysis .

Biological Activity

The compound (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol , also known by its CAS number 122151-36-4, is a member of the class of organic compounds that exhibit various biological activities. This article delves into its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol
  • Molecular Formula: C12H14O3
  • Molecular Weight: 218.24 g/mol
  • CAS Number: 122151-36-4

Biological Activity Overview

The biological activity of (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Anticancer Activity
    • Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer cells with IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .
    • A specific study highlighted that compounds with similar structures to (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
  • Antimicrobial Properties
    • The compound has shown antimicrobial activity against a range of pathogens. For example, it has been tested against resistant strains of Aspergillus fumigatus, demonstrating efficacy in inhibiting biofilm formation and reducing fungal viability .
    • Its mechanism appears to involve the modulation of gene expression related to efflux pumps and biofilm formation, which are critical for the survival of these pathogens in hostile environments .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol may possess anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a key role, such as arthritis and other chronic inflammatory diseases .

The mechanisms underlying the biological activities of (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol are still being elucidated. Key points include:

  • Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Gene Regulation: It appears to influence the expression of genes involved in cell survival and proliferation pathways, particularly those associated with drug resistance in microbial strains .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective cytotoxicity towards MDA-MB-231 breast cancer cells with an IC50 value of < 1 µM .
Study BAntimicrobial EfficacyShowed significant inhibition of A. fumigatus biofilm formation at concentrations ranging from 312 to 500 µg/mL .
Study CAnti-inflammatory PotentialSuggested modulation of inflammatory cytokines in vitro, warranting further investigation for therapeutic applications .

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